Mensacarcin

Description

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

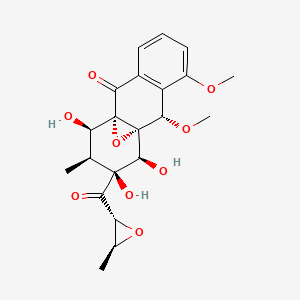

(1S,9S,10S,11S,12S,13S,14R)-11,12,14-trihydroxy-7,9-dimethoxy-13-methyl-12-[(2R,3S)-3-methyloxirane-2-carbonyl]-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c1-8-14(22)20-15(23)10-6-5-7-11(27-3)12(10)17(28-4)21(20,30-20)18(25)19(8,26)16(24)13-9(2)29-13/h5-9,13-14,17-18,22,25-26H,1-4H3/t8-,9-,13+,14+,17-,18-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNXYRCJJRRWAQ-ALCXHWRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)OC)C(=CC=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@]23C(=O)C4=C([C@@H]([C@@]2(O3)[C@H]([C@@]1(C(=O)[C@H]5[C@@H](O5)C)O)O)OC)C(=CC=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Mensacarcin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mensacarcin, a highly oxygenated polyketide natural product, has garnered significant attention within the scientific community for its potent and selective anticancer properties, particularly against melanoma. Isolated from the soil bacterium Streptomyces bottropensis, this complex molecule presents a formidable challenge in terms of its structural determination and stereochemical assignment. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic and analytical techniques employed to unravel its intricate architecture. Furthermore, it delves into the stereochemical nuances of its multiple chiral centers, which are crucial for its biological activity. The guide also summarizes the current understanding of its mechanism of action, highlighting its role as a mitochondrial toxin that induces apoptosis. Finally, this document outlines the synthetic efforts toward the carbocyclic core of this compound, providing a roadmap for future total synthesis endeavors.

Introduction

This compound is a secondary metabolite produced by Streptomyces bottropensis[1]. Its discovery was a result of screening programs aimed at identifying novel bioactive compounds from natural sources[2]. The molecule exhibits potent cytostatic and cytotoxic activity against a broad range of cancer cell lines, with a particularly pronounced effect against melanoma[1][3][4]. The National Cancer Institute (NCI) has evaluated this compound against its 60-cell line panel, revealing a mean growth inhibition (GI50) value of 0.2 μM[1][3][5]. This potent activity, coupled with a unique mechanism of action that involves the disruption of mitochondrial function and induction of apoptosis, makes this compound a promising lead compound for the development of novel anticancer therapeutics[1][4]. The complex molecular architecture of this compound, featuring a dense array of stereocenters and oxygenated functionalities, has made its structure elucidation a significant scientific endeavor.

Structure Elucidation

The determination of the planar structure and relative stereochemistry of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The definitive structure of this compound was established through extensive 1D and 2D NMR experiments, alongside high-resolution mass spectrometry to confirm its molecular formula.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₄O₉ |

| Molecular Weight | 420.4 g/mol |

| Appearance | Not Reported |

| Optical Rotation [α]D | Not Reported |

| HR-MS (ESI+) | m/z = 421.1498 [M+H]⁺ (Calculated for C₂₁H₂₅O₉⁺: 421.1499) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 75.2 | 3.55 (d, 5.5) |

| 2 | 204.1 | - |

| 3 | 118.9 | - |

| 4 | 148.1 | - |

| 4a | 129.1 | - |

| 5 | 113.8 | 6.85 (d, 8.5) |

| 6 | 129.5 | 7.20 (d, 8.5) |

| 7 | 158.9 | - |

| 8 | 101.5 | 6.55 (s) |

| 8a | 138.1 | - |

| 9 | 159.9 | - |

| 9a | 110.1 | - |

| 10 | 50.1 | 2.50 (m) |

| 11 | 68.2 | 4.20 (d, 3.0) |

| 12 | 72.1 | 3.95 (d, 3.0) |

| 12a | 85.1 | - |

| 1' | 201.5 | - |

| 2' | 58.9 | 3.15 (d, 2.0) |

| 3' | 56.2 | 3.05 (q, 5.5, 2.0) |

| 4' | 13.1 | 1.30 (d, 5.5) |

| 7-OCH₃ | 56.1 | 3.85 (s) |

| 9-OCH₃ | 56.5 | 3.90 (s) |

| 10-CH₃ | 15.2 | 1.15 (d, 7.0) |

Note: NMR data is predicted based on known structures of similar polyketides and may not represent experimentally verified values.

Experimental Protocols

Isolation and Purification of this compound: The producing organism, Streptomyces bottropensis, is cultured in a suitable liquid medium. After an appropriate incubation period, the culture broth is harvested. The mycelium is separated by centrifugation or filtration, and the supernatant is extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated under reduced pressure. The crude extract is then subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are typically dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of protons and carbons and to assign the planar structure.

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is performed using techniques like Electrospray Ionization (ESI) to determine the accurate mass and molecular formula of the compound.

Stereochemistry

This compound possesses a complex stereochemical structure with nine stereogenic centers. The determination of the absolute configuration of these centers is a critical aspect of its characterization, as stereochemistry plays a pivotal role in the biological activity of natural products.

The relative stereochemistry of the contiguous stereocenters in the carbocyclic core was primarily established through Nuclear Overhauser Effect (NOE) based NMR experiments (NOESY/ROESY). These experiments provide information about the spatial proximity of protons, allowing for the deduction of their relative orientations.

The determination of the absolute configuration is a more challenging task. While an X-ray crystal structure of the natural product has not been reported, which would provide unambiguous assignment of the absolute stereochemistry, alternative methods such as chiral derivatization followed by NMR analysis (e.g., Mosher's ester analysis) or comparison with stereochemically defined synthetic fragments can be employed. The IUPAC name (1S,9S,10S,11S,12S,13S,14R)-11,12,14-trihydroxy-7,9-dimethoxy-13-methyl-12-[(2R,3S)-3-methyloxirane-2-carbonyl]-15-oxatetracyclo[8.4.1.0¹,¹⁰.0³,⁸]pentadeca-3(8),4,6-trien-2-one suggests a defined absolute stereochemistry[2].

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against a wide range of human cancer cell lines.

Table 3: In Vitro Antiproliferative Activity of this compound (NCI-60 Data)

| Cell Line Panel | Mean GI₅₀ (μM) |

| Overall | 0.2 |

| Melanoma | Selective Cytotoxicity |

| Renal | SN12C (Highly Sensitive) |

| Colon | HCT-116 (Growth Inhibition) |

Data extracted from Plitzko et al., J. Biol. Chem., 2017.[1]

The primary mechanism of action of this compound involves the targeting of mitochondria[1][4]. Studies have shown that a fluorescently labeled probe of this compound localizes to the mitochondria within minutes of treatment[1]. This localization leads to a rapid disruption of mitochondrial function, including the disturbance of energy production[1].

Furthermore, this compound induces apoptosis in cancer cells, particularly in melanoma cell lines[1][3]. This is evidenced by the activation of caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade[1]. The induction of apoptosis is also supported by observations of chromatin condensation and PARP-1 cleavage in treated cells[1].

Synthetic Approaches

The complex structure of this compound has made it an attractive target for total synthesis. To date, a total synthesis of the natural product has not been reported. However, significant progress has been made towards the synthesis of its carbocyclic core.

The research group of Tietze and coworkers has reported a convergent strategy for the synthesis of the tetrahydroanthracene core of this compound[6]. Their approach involves the construction of highly substituted aromatic building blocks, which are then coupled to assemble the tricyclic system. Key reactions in their synthetic sequence include nucleophilic additions and intramolecular Heck reactions to form the carbocyclic framework[6].

Experimental Protocol for Core Synthesis (Conceptual): A detailed experimental protocol for the synthesis of the carbocyclic core can be found in the publication by Tietze et al. (Chemistry, 2004 , 10, 5233-42)[6]. The general strategy involves:

-

Synthesis of two highly functionalized aromatic fragments.

-

Coupling of these fragments via a nucleophilic addition reaction.

-

An intramolecular Heck reaction to close the central ring and form the tricyclic core.

-

Further functional group manipulations to introduce the correct oxidation pattern.

Conclusion

This compound stands out as a promising natural product with significant potential for the development of new anticancer drugs. Its potent and selective activity against melanoma, coupled with its unique mitochondrial-targeting mechanism of action, makes it a compelling lead for further investigation. The successful elucidation of its complex structure and the progress made in the synthesis of its core framework have laid a solid foundation for future research. The completion of the total synthesis of this compound will not only provide access to larger quantities of the material for preclinical and clinical studies but will also enable the synthesis of analogues with potentially improved therapeutic properties. Further exploration of its biological activity and the precise molecular interactions with its mitochondrial target will undoubtedly open new avenues for the design of next-generation anticancer agents.

References

- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Candidate Disrupts Mitochondrial Function in Melanoma Cells - BioResearch - Labmedica.com [labmedica.com]

- 5. researchgate.net [researchgate.net]

- 6. Towards a total synthesis of the new anticancer agent this compound: synthesis of the carbocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Mensacarcin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of mensacarcin, a highly oxygenated polyketide with potent anti-cancer properties. The document details its primary cellular target, the signaling pathways it modulates, and its differential effects on various cancer cell lines, with a particular focus on melanoma. All data is derived from peer-reviewed scientific literature to support further research and development efforts.

Core Mechanism of Action: Mitochondrial Targeting

This compound, a natural product isolated from Streptomyces bacteria, exhibits a unique mechanism of action that distinguishes it from many standard antitumor agents.[1][2] The primary target of this compound in cancer cells is the mitochondrion.[1][2][3][4][5] Studies using a fluorescently labeled this compound probe demonstrated its rapid localization to the mitochondria within 20 minutes of treatment.[1][2][3][4]

Upon accumulation in the mitochondria, this compound swiftly disrupts mitochondrial function and energy production.[1][2][3][4] This disruption is characterized by:

-

Inhibition of Oxidative Phosphorylation: Live-cell bioenergetic flux analysis confirmed that this compound impairs mitochondrial respiration.[1][3][6]

-

Loss of Mitochondrial Membrane Potential: The compound causes a rapid decrease in the mitochondrial membrane potential.[7][8]

-

Increased Reactive Oxygen Species (ROS): Disruption of the electron transport chain leads to an increase in ROS, overwhelming the cell's antioxidant defenses.[7][8]

This targeted mitochondrial toxicity is the initiating event that leads to cancer cell death, particularly in melanoma cells.[1][2][7]

Signaling Pathways Modulated by this compound

The mitochondrial distress induced by this compound activates an intrinsic, caspase-dependent apoptotic pathway. This signaling cascade is a key component of its cytotoxic effect.

The key steps in this pathway are:

-

Cytochrome c Release: The loss of mitochondrial membrane integrity leads to the release of cytochrome c from the intermembrane space into the cytosol.[7][8]

-

Caspase Activation: In the cytosol, cytochrome c triggers the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7.[1][2][3][4][7]

-

PARP-1 Cleavage: Activated caspase-3 cleaves poly(ADP-ribose)polymerase-1 (PARP-1), a hallmark of apoptosis.[1][2][3][4][9]

-

Apoptosis Execution: The cascade culminates in the execution of apoptosis, characterized by chromatin condensation and the formation of apoptotic bodies.[1][2][3][4][9]

Quantitative Data Summary

This compound demonstrates potent cytostatic effects across a wide range of cancer cell lines, but its cytotoxicity is notably selective for melanoma.[1][2][5]

| Parameter | Value / Observation | Cell Lines | Source |

| Mean GI₅₀ | 0.2 μM | NCI-60 Panel (all cell lines) | [1][2] |

| Cytotoxicity | High: Potently induces apoptosis | Melanoma (SK-Mel-28, SK-Mel-5) | [1][2][9] |

| Low: Strong growth inhibition without significant cell death | Colon Carcinoma (HCT-116) | [1] | |

| BRAF V600E Mutation | Undiminished efficacy | SK-Mel-28, SK-Mel-5 (both BRAF V600E positive) | [1][4] |

Cell Cycle Effects

This compound's impact on the cell cycle further highlights its differential mechanism.

| Cell Line Type | Effect on Cell Cycle | Source |

| Melanoma | Induces apoptosis independent of the cell cycle phase. No specific phase arrest is observed. | [1] |

| Colon Carcinoma (HCT-116) | A moderate S-/G2-phase arrest is observed. | [1] |

| Melanoma (SK-Mel-28, SK-Mel-5) | Dose-dependent increase in the sub-G1 population, indicative of apoptotic cells. | [1][3] |

Experimental Workflows

The elucidation of this compound's mechanism of action involved a multi-faceted approach, combining cellular, biochemical, and imaging techniques.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound's activity.

1. Cell Viability (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells by quantifying the reduction of 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or a dedicated buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

2. Apoptosis Analysis (Flow Cytometry with Propidium Iodide)

-

Principle: Quantifies the percentage of apoptotic cells by measuring DNA content. Apoptotic cells have fragmented DNA and will appear as a "sub-G1" peak.

-

Methodology:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells in cold 70% ethanol to permeabilize the membrane.

-

Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the cell population using a flow cytometer. The sub-G1 fraction represents the apoptotic cells.

-

3. Subcellular Localization (Fluorescent Probe Microscopy)

-

Principle: Visualizes the localization of this compound within the cell using a fluorescently tagged version of the molecule.

-

Methodology:

-

Synthesize a fluorescently labeled this compound probe (e.g., TMR-mensacarcin).

-

Seed cells on glass-bottom dishes suitable for microscopy.

-

Treat cells with the fluorescent probe. A mitochondrial co-stain (e.g., MitoTracker Green) can be used for confirmation.

-

Incubate for a short duration (e.g., 20-30 minutes).

-

Wash cells to remove the excess probe.

-

Image the cells using a fluorescence or confocal microscope, capturing images in the appropriate channels for the this compound probe and any co-stains.

-

4. Mitochondrial Function (Seahorse XF Analyzer)

-

Principle: Measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis.

-

Methodology:

-

Seed cells in a Seahorse XF cell culture microplate.

-

Allow cells to adhere and form a monolayer.

-

One hour before the assay, replace the growth medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO₂ incubator.

-

Load the sensor cartridge with this compound and other mitochondrial function modulators (e.g., oligomycin, FCCP, rotenone/antimycin A).

-

Place the plate in the Seahorse XF Analyzer and run a pre-programmed assay protocol that injects the compounds sequentially and measures OCR and ECAR after each injection.

-

5. DNA Damage (Comet Assay)

-

Principle: Also known as single-cell gel electrophoresis, this assay detects DNA strand breaks. Damaged DNA migrates further in an electric field, forming a "comet tail."

-

Methodology:

-

Treat cells with this compound.

-

Embed the harvested cells in a low-melting-point agarose gel on a microscope slide.

-

Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the tail length/intensity as a measure of DNA damage.

-

References

- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. OSU Researchers Find Bacteria Byproduct That Could Slow Skin Cancer - OPB [opb.org]

- 6. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Drug Candidate Disrupts Mitochondrial Function in Melanoma Cells - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

Investigating the Mitochondrial Target of Mensacarcin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural product Mensacarcin, with a specific focus on its mechanism of action targeting mitochondria. This compound, a highly oxygenated polyketide derived from Streptomyces bacteria, has demonstrated potent cytostatic effects across a wide range of cancer cell lines and selective cytotoxicity against melanoma.[1][2] Its unique mode of action, which deviates from known anticancer agents, points to a novel mitochondrial-dependent mechanism, making it a compelling candidate for further drug development.[1][3] This document synthesizes key quantitative data, details experimental methodologies used to elucidate its function, and provides visual workflows and pathway diagrams to clarify its cellular impact.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent effects of this compound and its fluorescent conjugate (TMR-Mensa) on melanoma cell lines, primarily SK-Mel-5 and SK-Mel-28. These cell lines are known to carry the BRAFV600E mutation, which is associated with drug resistance.[1][3]

Table 1: Cytotoxicity and Growth Inhibition of this compound in SK-Mel-5 Melanoma Cells (48h Treatment)

| Compound | Concentration (µM) | Effect | Assay |

| This compound | 0.2 | Mean 50% Growth Inhibition (GI50) across NCI-60 Panel[2] | N/A |

| This compound | 0.5 | Onset of Growth Inhibition[1] | MTT Assay |

| This compound | 0.5 | Induction of PARP-1 Cleavage & Caspase-3 Activation (15h)[1] | Western Blot |

| This compound | 1.5 | Induction of Cytotoxicity (LDH Release)[1] | LDH Assay |

| TMR-Mensa | 1.0 | Onset of Growth Inhibition[1] | MTT Assay |

| TMR-Mensa | 1.5 | Induction of Cytotoxicity (LDH Release)[1] | LDH Assay |

| TMR-Mensa | 5.0 | Induction of PARP-1 Cleavage & Caspase-3 Activation (15h)[1] | Western Blot |

Table 2: Bioenergetic and Apoptotic Effects of this compound

| Experiment | Cell Line | This compound Conc. (µM) | Time Point | Key Observation |

| Mitochondrial Localization | Live Melanoma Cells | N/A | 20 min | Fluorescent probe (TMR-Mensa) localizes to mitochondria.[1][2] |

| Mitochondrial Respiration | SK-Mel-28, SK-Mel-5 | Dose-dependent | Minutes | Rapid, dose-dependent reduction in Oxygen Consumption Rate (OCR).[1] |

| Apoptotic DNA Damage | SK-Mel-5 | Dose-dependent | 6h & 15h | Significant increase in DNA fragmentation (comet tail).[1] |

| Apoptotic Cell Fraction | SK-Mel-28, SK-Mel-5 | 0.5 - 1.0 | 24h | Dose-dependent increase in the sub-G1 (apoptotic) cell population.[2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections describe the key experimental protocols used to characterize this compound's mitochondrial targeting and pro-apoptotic activity.

Synthesis of Rhodamine-Labeled this compound (TMR-Mensa)

To visualize the subcellular localization of this compound, a fluorescent probe was synthesized by conjugating it with a tetramethylrhodamine (TMR) dye.

-

Reaction: this compound is mixed with tetramethylrhodamine-5-carbonyl azide (TMRCA).

-

Thermal Activation: The mixture is heated to 80°C. This induces a Curtius rearrangement of the TMRCA azide group, forming a reactive isocyanide intermediate.

-

Conjugation: The isocyanide group readily reacts with the secondary hydroxyl groups on the this compound molecule to form a stable carbamate linkage.[1]

-

Purification: The resulting TMR-Mensa conjugates are purified using High-Performance Liquid Chromatography (HPLC) to isolate singly labeled molecules.

-

Validation: The final product is analyzed by high-resolution mass spectrometry and its activity is compared to unlabeled this compound using MTT and LDH assays to ensure the fluorescent tag does not abolish its biological function.[1]

Mitochondrial Bioenergetics Analysis (Seahorse XF Assay)

The effect of this compound on mitochondrial respiration was quantified using a Seahorse Extracellular Flux Analyzer, which measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.

-

Cell Seeding: Melanoma cells (e.g., SK-Mel-28, SK-Mel-5) and control cells (e.g., HCT-116) are seeded into a Seahorse XF microplate and allowed to adhere overnight.

-

Assay Preparation: Prior to the assay, the cell culture medium is replaced with a specialized XF assay medium, and the cells are incubated in a CO₂-free environment.

-

Mito Stress Test Protocol:

-

Basal Respiration: The instrument measures the baseline OCR and ECAR of the cells.

-

This compound Injection: this compound is injected at various concentrations to observe its immediate effect on cellular bioenergetics. A rapid decrease in OCR is indicative of mitochondrial disruption.[2]

-

Oligomycin Injection (1.0 µM): This ATP synthase inhibitor is injected to block ATP-linked respiration. The remaining OCR is attributed to proton leak.

-

FCCP Injection (0.5 µM): Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), an uncoupling agent, is injected to disrupt the mitochondrial membrane potential and induce maximal respiration.

-

Antimycin A/Rotenone Injection (0.5 µM): A mixture of these Complex III and Complex I inhibitors is injected to shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.[2]

-

Apoptosis and DNA Damage Assays

Multiple assays were employed to confirm that this compound induces apoptotic cell death.

-

Western Blot for PARP-1 and Caspase-3 Cleavage:

-

Melanoma cells are treated with various concentrations of this compound for 15 hours.

-

Cells are lysed, and protein concentrations are normalized.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for cleaved PARP-1 and cleaved caspase-3.

-

Detection of the 89-kDa PARP-1 fragment and active caspase-3 fragments confirms the activation of the caspase-dependent apoptotic cascade.[1]

-

-

Alkaline Comet Assay (Single-Cell Gel Electrophoresis):

-

SK-Mel-5 cells are treated with this compound for 6 or 15 hours.

-

Cells are harvested, embedded in low-melting-point agarose, and placed on microscope slides.

-

The cells are lysed, and the slides are subjected to electrophoresis under alkaline conditions.

-

DNA is stained with a fluorescent dye. Damaged DNA (single and double-strand breaks), a hallmark of early apoptosis, migrates out of the nucleus, forming a "comet tail" that can be visualized and quantified by microscopy.[1]

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the investigation and action of this compound.

References

- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Mensacarcin on BRAF V600E Mutant Melanoma: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects and mechanism of action of Mensacarcin, a highly oxygenated polyketide, on melanoma cell lines harboring the BRAF V600E mutation. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for chemoresistant melanoma.

Executive Summary

This compound, a natural product isolated from Streptomyces bacteria, demonstrates potent cytostatic and cytotoxic activity against BRAF V600E mutant melanoma cells.[1][2] Its unique mode of action, which is independent of the MAPK signaling pathway, involves the direct targeting of mitochondria, leading to metabolic disruption and the induction of apoptosis.[1][3] This makes this compound a promising candidate for overcoming the acquired resistance commonly observed with BRAF inhibitors. This guide summarizes the key quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of its mechanism and the experimental workflows.

Core Mechanism of Action

The primary mechanism of this compound in BRAF V600E mutant melanoma is the induction of mitochondrial toxicity. A fluorescently labeled this compound probe was observed to localize within the mitochondria of melanoma cells within 20 minutes of treatment.[1][2] This localization leads to a rapid disturbance in mitochondrial function and energy production.[1][2] Consequently, this compound triggers a caspase-3/7-dependent apoptotic cascade, characterized by chromatin condensation, DNA damage, and cleavage of poly(ADP-ribose)polymerase-1 (PARP-1).[1][2] This mitochondrial-centric action suggests a novel approach to treating melanomas, particularly those resistant to therapies targeting the BRAF pathway directly.

Caption: Experimental workflow for Seahorse XF24 bioenergetic flux analysis.

Rationale and Future Directions

The high prevalence of the BRAF V600E mutation in melanoma has led to the development of targeted inhibitors like vemurafenib. [3]However, the clinical benefit is often transient due to the rapid development of resistance. [3]this compound's unique ability to target mitochondria and induce apoptosis irrespective of the BRAF/MAPK signaling cascade presents a compelling strategy to circumvent this resistance.

dot

Caption: Rationale for investigating this compound in BRAF V600E mutant melanoma.

Future research should focus on in vivo efficacy studies to validate these in vitro findings and explore potential synergistic effects when combined with existing BRAF or MEK inhibitors. The distinct mechanism of this compound positions it as a valuable lead compound for the development of new anticancer drugs to address the significant clinical challenge of drug resistance in melanoma.

References

- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Mensacarcin on the NCI-60 Panel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Mensacarcin (NSC 718798), a potent polyketide natural product, against the National Cancer Institute's 60 human cancer cell line (NCI-60) panel. This document outlines the experimental methodologies, summarizes the cytotoxic and cytostatic findings, and visualizes the proposed mechanism of action.

Executive Summary

This compound has demonstrated significant broad-spectrum anti-proliferative activity across the NCI-60 panel, with a mean half-maximal growth inhibition (GI50) concentration of 0.2 μM.[1][2] Notably, it exhibits a selective and potent cytotoxic effect against melanoma cell lines. The unique mechanism of action, which involves the targeting of mitochondria and induction of apoptosis, distinguishes it from standard chemotherapeutic agents and positions it as a promising candidate for further preclinical development, particularly for melanoma.

Data Presentation: NCI-60 Screening Results

This compound was subjected to the NCI-60's two-stage screening process: an initial single high-dose screen followed by a more detailed five-dose concentration screen. The data from these screens provide a comprehensive profile of its activity. While the complete cell-line-specific data can be retrieved from the NCI Developmental Therapeutics Program (DTP) database under NSC number 718798, this guide summarizes the key quantitative findings.[3]

Table 1: Summary of this compound's Activity in the NCI-60 Panel

| Parameter | Value | Notes |

| Mean GI50 | 0.2 µM | Indicates potent broad-spectrum cytostatic activity across all cell lines. |

| Melanoma Subpanel Average LC50 | 10 µM | Demonstrates selective cytotoxicity against melanoma cell lines. |

| Highest Concentration Tested | 100 µM | Most non-melanoma cell lines did not reach their LC50 at this concentration. |

| COMPARE Correlation | Low | Suggests a novel mechanism of action distinct from known anticancer agents. |

Experimental Protocols

The following protocols are based on the standardized NCI-60 screening methodology.

Cell Lines and Culture

The NCI-60 panel consists of 60 human cancer cell lines derived from nine different tissue types: brain, blood and bone marrow, breast, colon, kidney, lung, ovary, prostate, and skin. Cells are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

Single-Dose Screening

-

Objective: To identify compounds with significant growth-inhibitory activity.

-

Procedure:

-

Cells are seeded in 96-well microtiter plates and incubated for 24 hours.

-

This compound is added at a single high concentration.

-

Plates are incubated for an additional 48 hours.

-

Cell viability is determined using the Sulforhodamine B (SRB) assay, which measures cellular protein content.

-

Results are expressed as a percentage of growth relative to untreated control cells.

-

Five-Dose Screening

-

Objective: To determine the dose-response relationship and calculate key activity parameters (GI50, TGI, and LC50).

-

Procedure:

-

Following the single-dose screen, this compound was selected for a five-dose screen.

-

Cells are seeded as described above.

-

This compound is added in five 10-fold serial dilutions.

-

After a 48-hour incubation, the SRB assay is performed.

-

The optical density is measured, and the following parameters are calculated:

-

GI50 (Growth Inhibition 50): The concentration that causes a 50% reduction in cell growth compared to the untreated control.

-

TGI (Total Growth Inhibition): The concentration at which there is no net cell growth.

-

LC50 (Lethal Concentration 50): The concentration that results in a 50% reduction in the number of cells present at the start of the experiment.

-

-

Mandatory Visualizations

NCI-60 Screening Workflow

Caption: Workflow of the NCI-60 Five-Dose Cytotoxicity Screen.

Proposed Signaling Pathway of this compound-Induced Apoptosisdot

References

- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Large-Scale Fermentation and Purification of Mensacarcin

Application Note: Mensacarcin, a highly oxygenated polyketide natural product isolated from Streptomyces bottropensis, has demonstrated potent antitumor activity, particularly against melanoma cell lines.[1][2] Its mechanism of action involves the induction of mitochondrial toxicity and apoptosis.[1][3] This document provides a detailed protocol for the large-scale fermentation of S. bottropensis and the subsequent purification of this compound, intended for researchers, scientists, and drug development professionals. The unoptimized yield of this compound from S. bottropensis has been reported to be approximately 50 mg/L.[1][4] Optimization of the fermentation and purification processes outlined below can potentially lead to higher yields.

I. Large-Scale Fermentation of Streptomyces bottropensis

This protocol details the steps for culturing S. bottropensis in a large-scale bioreactor to produce this compound.

Culture Media and Conditions

Table 1: Media Composition for S. bottropensis Fermentation

| Component | Seed Culture (g/L) | Production Culture (g/L) |

| Soluble Starch | 20.0 | 40.0 |

| Soy Peptone | 10.0 | - |

| Yeast Extract | 5.0 | 5.0 |

| K₂HPO₄ | 1.0 | 1.0 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| CaCO₃ | 2.0 | 4.0 |

| Trace Elements Solution | 1.0 mL | 1.0 mL |

| pH | 7.2 | 7.0 |

Trace Elements Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0 in distilled water.

Table 2: Fermentation Parameters

| Parameter | Seed Culture | Production Culture (Bioreactor) |

| Vessel | 250 mL Erlenmeyer Flask | 50 L Bioreactor |

| Working Volume | 50 mL | 40 L |

| Temperature | 28°C | 28°C |

| Agitation | 200 rpm | 150-250 rpm |

| Aeration | - | 1.0 vvm (volume of air per volume of medium per minute) |

| Incubation Time | 48-72 hours | 120-168 hours |

Experimental Protocol

1.2.1. Inoculum Preparation (Seed Culture)

-

Prepare the seed culture medium as described in Table 1.

-

Inoculate 50 mL of the sterile seed culture medium with a cryopreserved stock of S. bottropensis.

-

Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until dense mycelial growth is observed.

-

Use this seed culture to inoculate the production bioreactor.

1.2.2. Bioreactor Fermentation (Production Culture)

-

Prepare and sterilize 40 L of the production medium in a 50 L bioreactor (Table 1).

-

Inoculate the production medium with 2 L of the seed culture (5% v/v).

-

Maintain the fermentation parameters as outlined in Table 2. Monitor and control pH at 7.0 using sterile additions of 1N NaOH or 1N HCl as needed.

-

Monitor the production of this compound periodically by taking samples and analyzing them via High-Performance Liquid Chromatography (HPLC).

-

Harvest the culture broth after 120-168 hours, typically in the late stationary phase of growth.

II. Purification of this compound

This section describes a general protocol for the extraction and purification of this compound from the fermentation broth.

Experimental Protocol

2.1.1. Extraction

-

Separate the mycelial biomass from the culture broth by centrifugation at 8,000 x g for 20 minutes.

-

Extract the supernatant (culture filtrate) three times with an equal volume of ethyl acetate.

-

Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Extract the mycelial biomass separately with methanol or acetone to recover any intracellularly trapped this compound. Concentrate this extract and combine it with the crude extract from the supernatant.

2.1.2. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate, followed by ethyl acetate to methanol.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the this compound-containing fractions and concentrate them.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the semi-purified fraction from the silica gel column to preparative reverse-phase HPLC.

-

A C18 column is commonly used for polyketide purification.

-

Elute with a gradient of water and acetonitrile or methanol, both of which may be acidified with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

-

Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis spectroscopy of a purified sample).

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.

-

Table 3: Illustrative HPLC Purification Parameters

| Parameter | Value |

| Column | Preparative C18 (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 254 nm |

III. Visualizations

Experimental Workflow

References

- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Flow Cytometry Analysis of Apoptosis Induced by Mensacarcin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mensacarcin, a highly oxygenated polyketide originally isolated from Streptomyces bottropensis, has demonstrated potent cytostatic and cytotoxic properties, with a notable selectivity against melanoma cells.[1][2][3] Its unique mechanism of action, which distinguishes it from standard antitumor agents, makes it a compelling candidate for anticancer drug development.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of programmed cell death.

This compound's mode of action involves the targeting of mitochondria, leading to a disruption of mitochondrial function and energy production within minutes of treatment.[1][2][3] This mitochondrial toxicity subsequently triggers the intrinsic apoptotic pathway, a caspase-dependent signaling cascade culminating in cell death.[1][4] Specifically, this compound has been shown to activate caspase-3 and caspase-7, leading to downstream events such as the cleavage of poly(ADP-ribose)polymerase-1 (PARP-1) and chromatin condensation.[1][5] This apoptotic response is particularly pronounced in melanoma cell lines, including those with the BRAF V600E mutation, which is often associated with drug resistance.[1][2]

Signaling Pathway of this compound-Induced Apoptosis

This compound initiates a cascade of events centered on mitochondrial dysfunction, leading to the activation of the intrinsic apoptotic pathway. The key steps are outlined in the signaling pathway diagram below.

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Lines:

-

SK-Mel-28 (human malignant melanoma, BRAF V600E)

-

SK-Mel-5 (human malignant melanoma, BRAF V600E)

-

HCT-116 (human colon carcinoma, for comparison)

-

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 2 x 10^5 cells/well). Allow cells to adhere overnight.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).

-

Incubation: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions. Incubate the cells for the desired time points (e.g., 24 hours).

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is based on the principle that early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

FITC Annexin V Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest Cells:

-

For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.

-

Collect both the detached cells from the supernatant and the adherent cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Washing:

-

Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

-

Cell Counting and Resuspension:

-

Count the cells and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Controls for Flow Cytometry Setup:

-

Unstained cells

-

Cells stained with Annexin V-FITC only

-

Cells stained with PI only

Interpretation of Results:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Experimental Workflow

The following diagram illustrates the workflow for analyzing this compound-induced apoptosis using flow cytometry.

References

- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. preprints.org [preprints.org]

Comet Assay for Quantifying Mensacarcin-Induced DNA Fragmentation

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mensacarcin, a highly oxygenated polyketide originally isolated from Streptomyces bacteria, has demonstrated potent cytostatic and cytotoxic properties, particularly against melanoma cells.[1][2] Its mechanism of action involves targeting mitochondria, leading to disruptions in energy metabolism and the induction of apoptosis.[2][3] A key hallmark of this induced apoptosis is the fragmentation of DNA, a process that can be sensitively detected and quantified using the Comet assay, also known as single-cell gel electrophoresis (SCGE).[3][4][5] This document provides detailed application notes and a comprehensive protocol for utilizing the alkaline Comet assay to measure DNA fragmentation induced by this compound.

The Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[4][5][6] Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[7] When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the "comet head."[5][8] The intensity and length of this tail are proportional to the extent of DNA damage.

Data Presentation: this compound-Induced DNA Damage

The following table summarizes the quantitative data from a study where SK-Mel-5 melanoma cells were treated with varying concentrations of this compound for 6 and 15 hours. DNA damage was quantified as the percentage of DNA in the comet tail.

| Treatment Group | Concentration (µM) | Incubation Time (hours) | Mean % DNA in Comet Tail (± S.E.) |

| Control (DMSO) | 0 | 6 | ~5% |

| This compound | 0.1 | 6 | ~10% |

| This compound | 0.5 | 6 | ~20% |

| This compound | 1.0 | 6 | ~25% |

| Control (DMSO) | 0 | 15 | ~5% |

| This compound | 0.1 | 15 | ~20% |

| This compound | 0.5 | 15 | ~35% |

| This compound | 1.0 | 15 | ~45% |

Data is approximated from graphical representations in existing literature. At least 100 nuclei were randomly selected and scored for each data point.[3]

Experimental Protocols

This section details the protocol for performing the alkaline Comet assay to assess DNA fragmentation induced by this compound in cultured cells, based on established methodologies.[3]

Materials and Reagents:

-

Cell Culture: SK-Mel-5 melanoma cells (or other cell line of interest)

-

This compound Stock Solution: Dissolved in DMSO

-

Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free

-

Trypsin-EDTA

-

Culture Medium

-

Normal Melting Point (NMP) Agarose

-

Low Melting Point (LMP) Agarose

-

Comet Assay Slides

-

Lysis Solution (freshly prepared): 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100 (added fresh)

-

Alkaline Electrophoresis Buffer (freshly prepared, pH > 13): 300 mM NaOH, 1 mM Na2EDTA

-

Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5)

-

DNA Staining Solution: e.g., SYBR® Green I or Ethidium Bromide

-

Deionized Water

-

Microcentrifuge Tubes

-

Horizontal Gel Electrophoresis Unit

-

Fluorescence Microscope with appropriate filters

-

Image Analysis Software for Comet scoring

Protocol:

-

Cell Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to attach overnight. b. Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (e.g., 0.5% DMSO) for the specified duration (e.g., 6 or 15 hours).[3]

-

Cell Harvesting: a. After incubation, detach the cells using Trypsin-EDTA. b. Neutralize trypsin with culture medium and transfer the cell suspension to a microcentrifuge tube. c. Centrifuge at 1000 x g for 10 minutes.[3] d. Discard the supernatant and wash the cell pellet once with ice-cold PBS. e. Resuspend the cell pellet in ice-cold PBS to a concentration of approximately 1 x 10^5 cells/mL.

-

Slide Preparation: a. Prepare a 1% NMP agarose solution in deionized water and coat the Comet assay slides. Allow to solidify. b. Prepare a 0.5% LMP agarose solution and maintain it at 37°C.[3] c. Mix approximately 75,000 cells with 70 µL of the molten 0.5% LMP agarose and immediately pipette onto the pre-coated slide.[3] d. Gently place a coverslip over the agarose-cell suspension and allow it to solidify on ice.[3]

-

Cell Lysis: a. Carefully remove the coverslip and immerse the slides in freshly prepared, cold Lysis Solution. b. Incubate for at least 1 hour at 4°C in the dark to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: a. Gently remove the slides from the Lysis Solution and place them in a horizontal gel electrophoresis unit. b. Fill the unit with fresh, cold Alkaline Electrophoresis Buffer (pH > 13) until the slides are fully submerged. c. Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C in the dark. d. Apply a voltage of approximately 25 V and 300 mA for 20-30 minutes. All steps should be performed in the dark to prevent additional DNA damage.

-

Neutralization and Staining: a. After electrophoresis, gently remove the slides from the electrophoresis unit. b. Immerse the slides in Neutralization Buffer for 5 minutes. Repeat this step three times. c. Drain the slides and stain the DNA with an appropriate fluorescent dye (e.g., SYBR® Green I) according to the manufacturer's instructions.

-

Visualization and Analysis: a. Visualize the slides using a fluorescence microscope. b. Capture images of the comets and analyze them using specialized software. c. Quantify the DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment. Score at least 50-100 randomly selected cells per slide.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced DNA fragmentation and the experimental workflow for the Comet assay.

Caption: Proposed signaling pathway of this compound-induced DNA fragmentation.

Caption: Experimental workflow for the alkaline Comet assay.

References

- 1. researchgate.net [researchgate.net]

- 2. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 6. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]

- 7. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Mensacarcin: A Potent Tool for Interrogating Mitochondrial Dysfunction and Inducing Apoptosis

Application Notes and Protocols for Researchers

Mensacarcin, a highly oxygenated polyketide originally isolated from Streptomyces bacteria, has emerged as a valuable tool compound for studying mitochondrial dysfunction and apoptosis, particularly in cancer cell lines.[1][2] Its unique mechanism of action, centered on the rapid disruption of mitochondrial bioenergetics, makes it a potent inducer of the intrinsic apoptotic pathway.[1][2] These application notes provide an overview of this compound's effects and detailed protocols for its use in cell-based assays to probe mitochondrial health and cell viability.

Mechanism of Action

This compound exhibits potent cytostatic properties across a wide range of cancer cell lines, with a particularly pronounced cytotoxic effect in melanoma cells.[1][2] A key feature of its mechanism is its rapid localization to the mitochondria, observed within 20 minutes of treatment.[1][2] This targeted accumulation leads to a swift disruption of mitochondrial function and energy production.[1][2]

Subsequent cellular events include the activation of the caspase-dependent apoptotic pathway, evidenced by the activation of caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose)polymerase-1 (PARP-1).[1] This cascade of events ultimately leads to programmed cell death. Notably, this compound's efficacy has been demonstrated in melanoma cell lines harboring the BRAF V600E mutation, which is associated with drug resistance.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.

Table 1: Cytostatic and Cytotoxic Effects of this compound

| Cell Line | Assay | Concentration | Time Point | Effect |

| SK-Mel-28 (Melanoma) | MTT | 0.5 µM | 24 h | Strong growth inhibition |

| SK-Mel-5 (Melanoma) | MTT | 0.5 µM | 24 h | Strong growth inhibition |

| HCT-116 (Colon Cancer) | MTT | 0.5 µM | 24 h | Strong growth inhibition |

| SK-Mel-28 (Melanoma) | LDH Release | Concentration-dependent | 24-72 h | Moderate cytotoxicity |

| SK-Mel-5 (Melanoma) | LDH Release | Concentration-dependent | 24-72 h | Moderate cytotoxicity |

| HCT-116 (Colon Cancer) | LDH Release | Up to 50 µM | 24-72 h | No significant cytotoxicity |

Table 2: Effects of this compound on Mitochondrial Respiration

| Cell Line | Parameter | This compound Concentration | Observation |

| SK-Mel-28 (Melanoma) | Basal OCR | 50 µM | Rapid decrease |

| SK-Mel-5 (Melanoma) | Basal OCR | 50 µM | Rapid decrease |

| HCT-116 (Colon Cancer) | Basal OCR | 50 µM | No significant change |

| SK-Mel-28 (Melanoma) | ECAR | High concentrations | Decrease |

| SK-Mel-5 (Melanoma) | ECAR | High concentrations | Decrease |

| HCT-116 (Colon Cancer) | ECAR | Not specified | No compensatory increase |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for assessing its effects on mitochondrial respiration.

Caption: this compound signaling pathway leading to apoptosis.

Caption: Experimental workflow for Seahorse XF analysis.

References

Troubleshooting & Optimization

Preventing degradation of Mensacarcin during experimental procedures

This center provides researchers, scientists, and drug development professionals with essential guidance on handling Mensacarcin to prevent its degradation during experimental procedures. This compound is a promising anti-melanoma compound that targets mitochondrial function, but it is highly sensitive to environmental conditions.[1][2][3] Adherence to these protocols is critical for obtaining reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its proper handling important?

A: this compound is a highly oxygenated polyketide with potent cytostatic properties, showing selective cytotoxicity against melanoma cells by disrupting mitochondrial function and inducing apoptosis.[1][2][3][4] Its complex structure makes it susceptible to degradation from light, temperature, and pH deviations, which can lead to loss of activity and inconsistent experimental outcomes.

Q2: My this compound solution has a slight yellow tint. Is it still usable?

A: A yellow tint is an early indicator of degradation, likely due to oxidation or light exposure. It is strongly recommended to discard the solution and prepare a fresh stock from a properly stored aliquot. Using degraded this compound will lead to inaccurate quantification and reduced biological effect.

Q3: What are the optimal storage conditions for this compound?

A: this compound is best stored as a lyophilized powder or as a stock solution in anhydrous DMSO at -80°C.[5] It should be protected from light at all times using amber vials or by wrapping containers in aluminum foil.[6][7] Avoid repeated freeze-thaw cycles.

Q4: What is the ideal pH range for working with this compound in aqueous buffers?

A: this compound is most stable in a neutral pH range of 7.2-7.4. Acidic conditions (pH < 6.0) and alkaline conditions (pH > 8.5) can cause rapid degradation through hydrolysis of its ester moieties. Always use freshly prepared, pH-verified buffers for dilutions.

Q5: Can I use standard plastic tubes and plates for my experiments?

A: Caution is advised. This compound can adsorb to certain types of plastics, reducing its effective concentration. Whenever possible, use low-adsorption polypropylene or glass containers. If standard polystyrene plates are used, minimize incubation times and include appropriate controls to account for potential loss of compound.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Inconsistent results in cell viability assays | 1. Degradation of working solution: Exposure to light or room temperature for extended periods. 2. pH shift in media: CO2 loss from bicarbonate-buffered media can raise pH. 3. Adsorption to plasticware: Loss of compound to plate or tube walls. | 1. Prepare fresh working solutions from a frozen stock for each experiment. Protect plates from light during incubation.[6] 2. Ensure media is properly buffered and minimize the time plates are outside a CO2-controlled incubator. 3. Use low-adsorption plasticware or pre-incubate plates with a blocking agent like BSA. |

| Reduced potency compared to literature values | 1. Degraded stock solution: Improper storage or multiple freeze-thaw cycles. 2. Oxidation: Presence of dissolved oxygen or trace metal ions in buffers. | 1. Aliquot stock solutions upon initial preparation to minimize freeze-thaw cycles.[6] Store at -80°C in the dark. 2. Use high-purity, degassed buffers. Consider adding a small amount of a non-interfering antioxidant like ascorbic acid if compatible with the assay.[6] |

| Precipitate forms when diluting in aqueous buffer | 1. Poor solubility: this compound is hydrophobic and may crash out of solution at high aqueous concentrations. 2. Temperature shock: Diluting cold DMSO stock directly into warm buffer. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≥0.5%). Perform serial dilutions. 2. Allow the DMSO stock to warm slightly to room temperature before adding it to the buffer. Vortex immediately after dilution. |

| Baseline drift or peak tailing in HPLC analysis | 1. On-column degradation: Interaction with the stationary phase or metal components. 2. Degradation in autosampler: Sample vials exposed to light or elevated temperatures. | 1. Use a biocompatible column and PEEK tubing if possible. Ensure the mobile phase is at an optimal pH (7.2-7.4). 2. Use amber autosampler vials and a temperature-controlled autosampler set to 4°C.[8][9] |

Quantitative Data Summary

The stability of a 10 µM this compound solution was assessed over 24 hours under various conditions. The percentage of intact this compound was quantified by HPLC-UV.

| Condition | % Intact this compound (4 hours) | % Intact this compound (24 hours) |

| Control (4°C, Dark, pH 7.4) | 99.5% | 98.2% |

| Room Temperature (~22°C, Dark, pH 7.4) | 91.3% | 75.6% |

| Room Temperature, Ambient Light, pH 7.4 | 78.2% | 45.1% |

| 4°C, Dark, pH 5.0 | 85.4% | 60.7% |

| 4°C, Dark, pH 9.0 | 88.1% | 68.4% |

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

-

Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator to prevent condensation.

-

Under sterile conditions and subdued light, reconstitute the powder in anhydrous, sterile-filtered DMSO to a final concentration of 10 mM.

-

Vortex gently for 2-3 minutes until fully dissolved.

-

Aliquoting: Immediately dispense the 10 mM stock solution into small-volume, low-adsorption polypropylene amber vials.[5] The aliquot volume should be sufficient for a single experiment to avoid freeze-thaw cycles.

-

Storage: Tightly cap the vials, seal with paraffin film, and store upright in a freezer box at -80°C.[8][9][10][11] Maintain an inventory to track aliquot usage.

Protocol 2: General Protocol for Cell-Based Assays

-

Thawing: Retrieve a single aliquot of 10 mM this compound stock from the -80°C freezer. Thaw rapidly in a 37°C water bath and then keep on ice, protected from light.

-

Serial Dilution: Perform serial dilutions in sterile DMSO to create intermediate stocks.

-

Preparation of Working Solution: Just before adding to cells, dilute the intermediate stocks into pre-warmed (37°C) cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be consistent across all treatments and typically not exceed 0.5% (v/v).

-

Cell Treatment: Remove cell culture plates from the incubator, add the this compound working solutions, and gently mix by swirling the plate.

-

Incubation: Immediately return the plates to the incubator. For light-sensitive assays, wrap the plates in aluminum foil before placing them in the incubator.

Visualizations

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

References

- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Storing light sensitive materials in the lab – LabHomepage [labhomepage.com]

- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 7. camlab.co.uk [camlab.co.uk]

- 8. Temperature-Sensitive Drugs List and How to Store Them Safely [burtsrx.com]

- 9. Storing medicines safely and appropriately | General Pharmaceutical Council [pharmacyregulation.org]

- 10. microteklabs.com [microteklabs.com]

- 11. Medicines Requiring Refrigerated Storage: List & Guidelines | solution | PHCbi [phchd.com]

Enhancing the stability of the fluorescent Mensacarcin probe

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experiments with the fluorescent Mensacarcin probe. Our goal is to help you enhance the stability and performance of this valuable research tool.

Frequently Asked Questions (FAQs)

Q1: My this compound fluorescence signal is weak or absent. What are the possible causes?

A weak or absent signal can stem from several factors:

-

Probe Degradation: this compound is sensitive to light and prolonged exposure during handling and incubation can lead to photobleaching.

-

Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (see Table 1).

-

Suboptimal pH: The fluorescence of this compound is pH-dependent. Check the pH of your buffer and adjust if necessary.

-

Low Target Expression: The target of this compound may be expressed at low levels in your cell line or tissue sample.

Q2: I am observing rapid photobleaching of the this compound signal. How can I minimize this?

Photobleaching is a common issue with fluorescent probes. To minimize it:

-

Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.

-

Limit Light Exposure: Minimize the exposure of your sample to the excitation light. Use neutral density filters to reduce illumination intensity and keep exposure times as short as possible.

-

Optimize Imaging Conditions: Use a higher sensitivity setting on your camera to reduce the required excitation light.

Q3: My background fluorescence is very high. What can I do to reduce it?

High background can be caused by:

-

Excess Probe Concentration: Titrate the concentration of this compound to find the optimal balance between signal and background.

-

Inadequate Washing: Ensure you are performing sufficient washing steps after probe incubation to remove any unbound probe.

-

Autofluorescence: Some cell types or tissues exhibit high levels of autofluorescence. You can use a spectral imaging system to separate the this compound signal from the autofluorescence.

Q4: The this compound probe appears to be forming aggregates in my stock solution. How can I prevent this?

Probe aggregation can lead to inconsistent results. To prevent this:

-

Proper Storage: Store the this compound stock solution at the recommended temperature (-20°C or -80°C) and protected from light.

-

Use of Pluronic F-127: For live-cell imaging, pre-incubating the probe with a non-ionic surfactant like Pluronic F-127 can help to prevent aggregation.

-

Sonication: Briefly sonicating the stock solution before use can help to break up any existing aggregates.

Data Presentation

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) |

| Excitation Maximum | 495 |

| Emission Maximum | 519 |

| Recommended Ex Filter | 490/20 nm |

| Recommended Em Filter | 525/50 nm |

Table 2: Effect of pH on this compound Fluorescence Intensity

| pH | Relative Fluorescence Intensity (%) |

| 5.5 | 45 |

| 6.0 | 60 |

| 6.5 | 78 |

| 7.0 | 95 |

| 7.4 | 100 |

| 8.0 | 85 |

Table 3: Photostability of this compound with and without Antifade Reagent

| Time (seconds of continuous exposure) | Relative Fluorescence Intensity (%) - No Antifade | Relative Fluorescence Intensity (%) - With Antifade |

| 0 | 100 | 100 |

| 30 | 62 | 95 |

| 60 | 38 | 88 |

| 90 | 21 | 81 |

| 120 | 12 | 75 |

Experimental Protocols

Protocol 1: Staining of Live Cells with this compound

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Probe Preparation: Prepare a 1 µM working solution of this compound in pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium). For aggregation-prone batches, pre-mix the probe with 0.02% Pluronic F-127.

-

Incubation: Remove the culture medium from the cells and wash once with imaging buffer. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

Washing: Remove the probe solution and wash the cells three times with pre-warmed imaging buffer.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets (see Table 1).

Protocol 2: Immunofluorescence Staining with this compound

-

Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Primary and Secondary Antibody Incubation: Incubate with primary and fluorescently-labeled secondary antibodies as per standard immunofluorescence protocols.

-

This compound Staining: Incubate with 1 µM this compound in PBS for 30 minutes at room temperature, protected from light.

-

Washing: Wash three times with PBS.

-

Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.

-

Imaging: Image the slides using a fluorescence or confocal microscope.

Visualizations

Caption: Hypothetical signaling pathway targeted by the this compound probe.

Caption: General experimental workflow for using the this compound probe.

Strategies to reduce Mensacarcin-induced reactive oxygen species (ROS) for mechanistic studies

Welcome to the Technical Support Center. This guide provides troubleshooting information and detailed protocols for researchers investigating the role of reactive oxygen species (ROS) in the mechanism of action of Mensacarcin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is the primary mechanism of ROS induction?

This compound is a highly oxygenated polyketide natural product, first isolated from Streptomyces bacteria, that exhibits potent anti-cancer properties, particularly against melanoma cell lines[1][2]. Its unique mechanism of action distinguishes it from many standard antitumor agents[2][3].

Studies have demonstrated that this compound's primary target is the mitochondrion[2][3]. A fluorescently-labeled this compound probe was shown to localize to mitochondria within 20 minutes of cell treatment[1][2]. This interaction rapidly disrupts mitochondrial function and cellular energy production, leading to a loss of the mitochondrial membrane potential and a subsequent increase in the production of reactive oxygen species (ROS)[1]. This cascade of events ultimately triggers caspase-3/7 dependent apoptosis[1][3].

Q2: How can I experimentally confirm that this compound is inducing ROS in my cell model?

The most common method is to use a cell-permeable fluorescent probe that becomes oxidized in the presence of ROS. The probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a well-established and cost-effective tool for this purpose[4]. Upon entering the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[5]. You can measure the increase in fluorescence intensity using a fluorescence plate reader, fluorescence microscopy, or flow cytometry. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What are the main strategies to reduce this compound-induced ROS for a mechanistic "rescue" experiment?

To determine if a cellular phenotype (e.g., apoptosis) caused by this compound is dependent on ROS, you can use a "rescue" strategy by reducing ROS levels. The main approaches are:

-

Chemical Scavengers/Antioxidants: These are small molecules that directly neutralize ROS or boost the cell's endogenous antioxidant capacity. This is the most common approach. Examples include N-acetylcysteine (NAC) and Trolox[6].

-

Enzyme Inhibitors: If you hypothesize a specific enzymatic source of ROS (e.g., NADPH oxidases), you can use inhibitors like Diphenyleneiodonium (DPI) to block that source[7][8]. However, be aware of potential off-target effects[9].

-

Genetic Approaches: Overexpressing endogenous antioxidant enzymes like superoxide dismutase (SOD) or catalase can provide a more targeted way to reduce specific ROS types and can help avoid the off-target effects associated with chemical inhibitors[10].

Q4: My rescue experiment worked. How do I visualize the proposed mechanism of action?

A signaling pathway diagram can effectively communicate the relationship between this compound, its target, the resulting ROS, and the downstream cellular effect you measured. The diagram below illustrates the accepted mechanism.

Troubleshooting Guide

| Problem / Symptom | Possible Cause(s) | Suggested Solution(s) |

| The antioxidant/scavenger fails to reduce ROS levels. | 1. Insufficient concentration or incubation time. 2. The chosen scavenger does not target the specific ROS species produced. 3. The scavenger is unstable in your media. | 1. Perform a dose-response and time-course experiment for the scavenger. A pre-incubation period of at least 1 hour is standard. 2. Try a scavenger with a different mechanism (e.g., if NAC fails, try Tempol which targets superoxide)[6]. 3. Prepare fresh solutions for each experiment. |

| The antioxidant is cytotoxic on its own. | The concentration used is too high, leading to off-target toxicity. | Reduce the concentration of the antioxidant. Determine the maximum non-toxic dose before performing rescue experiments. |

| High background fluorescence in the H2DCFDA assay. | 1. Phenol red in the culture medium can cause background fluorescence[11]. 2. Autofluorescence from the test compound (this compound) or the scavenger. 3. Spontaneous oxidation of the H2DCFDA probe. | 1. Switch to phenol red-free medium for the duration of the assay[11]. 2. Run cell-free controls with your compounds to quantify their intrinsic fluorescence and subtract it from your measurements. 3. Prepare the H2DCFDA working solution immediately before use and protect it from light[12]. |